(4-Morpholin-4-ylquinolin-2-yl)boronic acid
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Overview
Description
(4-Morpholin-4-ylquinolin-2-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a quinoline ring, which is further substituted with a morpholine group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Morpholin-4-ylquinolin-2-yl)boronic acid typically involves the borylation of a quinoline derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions and can significantly increase the yield and purity of the final product . Additionally, the use of automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Morpholin-4-ylquinolin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
(4-Morpholin-4-ylquinolin-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Mechanism of Action
The mechanism of action of (4-Morpholin-4-ylquinolin-2-yl)boronic acid primarily involves its ability to form stable complexes with various metal ions and organic molecules. The boronic acid group can interact with hydroxyl groups and other nucleophiles, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions . Additionally, the morpholine group can enhance the solubility and reactivity of the compound, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
(4-Morpholin-4-ylphenyl)boronic Acid: A structurally similar compound with a phenyl ring instead of a quinoline ring.
(4-Pyridin-4-ylquinolin-2-yl)boronic Acid: Another quinoline-based boronic acid with a pyridine substitution.
Uniqueness: (4-Morpholin-4-ylquinolin-2-yl)boronic acid stands out due to its unique combination of a quinoline ring and a morpholine group, which enhances its reactivity and solubility compared to other boronic acids. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of boron-containing pharmaceuticals .
Properties
Molecular Formula |
C13H15BN2O3 |
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Molecular Weight |
258.08 g/mol |
IUPAC Name |
(4-morpholin-4-ylquinolin-2-yl)boronic acid |
InChI |
InChI=1S/C13H15BN2O3/c17-14(18)13-9-12(16-5-7-19-8-6-16)10-3-1-2-4-11(10)15-13/h1-4,9,17-18H,5-8H2 |
InChI Key |
ZNVWYTHYVFDJSO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC2=CC=CC=C2C(=C1)N3CCOCC3)(O)O |
Origin of Product |
United States |
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